molecular formula C11H13ClN2O2 B8173528 (6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone

(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8173528
M. Wt: 240.68 g/mol
InChI Key: AMENOSYGWUCOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 4th position of the pyridine ring, and a pyrrolidinyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-chloro-4-methoxyaniline and acetaldehyde.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the pyridine ring.

    Formation of the Methanone Moiety: The final step involves the formation of the methanone moiety through an oxidation reaction, typically using reagents like chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone moiety to a methanol group.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, methanol derivatives, and various substituted pyridine compounds.

Scientific Research Applications

(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

(6-Chloro-4-methoxypyridin-3-yl)(pyrrolidin-1-yl)methanone: can be compared with other pyridine derivatives such as:

  • (6-Chloro-4-methoxypyridin-3-yl)(piperidin-1-yl)methanone
  • (6-Chloro-4-methoxypyridin-3-yl)(morpholin-1-yl)methanone

These compounds share similar structural features but differ in the nature of the substituent groups attached to the pyridine ring. The unique combination of the chloro, methoxy, and pyrrolidinyl groups in This compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(6-chloro-4-methoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-16-9-6-10(12)13-7-8(9)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMENOSYGWUCOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)N2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.